[4-(3-fluorobenzoyl)-1,4-diazepan-1-yl](3-fluorophenyl)methanone
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Overview
Description
4-(3-fluorobenzoyl)-1,4-diazepan-1-ylmethanone: is a synthetic organic compound characterized by the presence of fluorobenzoyl and diazepane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-fluorobenzoyl)-1,4-diazepan-1-ylmethanone typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a diazepane derivative with 3-fluorobenzoyl chloride, followed by nucleophilic substitution reactions to introduce the 3-fluorophenyl group. The reaction conditions often require the use of anhydrous solvents and catalysts such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-fluorobenzoyl)-1,4-diazepan-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-fluorobenzoyl)-1,4-diazepan-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated groups can enhance binding affinity and selectivity towards specific biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.
Industry: In the industrial sector, 4-(3-fluorobenzoyl)-1,4-diazepan-1-ylmethanone is used in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4-(3-fluorobenzoyl)-1,4-diazepan-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form strong interactions with hydrophobic pockets in proteins, while the diazepane ring can enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-(4-fluorobenzoyl)-1,4-diazepan-1-ylmethanone
- 4-(2-fluorobenzoyl)-1,4-diazepan-1-ylmethanone
- 4-(3-chlorobenzoyl)-1,4-diazepan-1-ylmethanone
Comparison: Compared to its analogs, 4-(3-fluorobenzoyl)-1,4-diazepan-1-ylmethanone exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can influence the compound’s electronic distribution, reactivity, and binding interactions. The presence of fluorine atoms can also enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
[4-(3-fluorobenzoyl)-1,4-diazepan-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVREYNSJCOGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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